Phenyl formate

Combustion Chemistry Atmospheric Chemistry Reaction Kinetics

Phenyl formate (HCOOC₆H₅) is not an interchangeable alkyl formate—it is a strategic reagent differentiated by its capacity for concerted E2 α-elimination, enabling it to function as a practical, room-temperature carbon monoxide surrogate under weak base catalysis. This eliminates the need for high-pressure CO lines in Pd-catalyzed phenoxycarbonylation. Additionally, formate dehydrogenase (FDH) achieves quantitative deformylation within 3–5 h, providing chemoselective orthogonal protection. Procurement of this ≥98% (GC) grade ensures reproducible kinetics for combustion modeling and atmospheric fate studies where hydrogen abstraction rate constants differ orders of magnitude from methyl/ethyl formates.

Molecular Formula C7H6O2
Molecular Weight 122.12 g/mol
CAS No. 1864-94-4
Cat. No. B155538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl formate
CAS1864-94-4
Molecular FormulaC7H6O2
Molecular Weight122.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC=O
InChIInChI=1S/C7H6O2/c8-6-9-7-4-2-1-3-5-7/h1-6H
InChIKeyGEOWCLRLLWTHDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl Formate CAS 1864-94-4: Procurement-Relevant Chemical Profile and Differentiation from Alkyl Formate Analogs


Phenyl formate (CAS 1864-94-4; HCOOC₆H₅) is the simplest aromatic formate ester, comprising a formyl group attached to a phenoxy moiety. It is a colorless liquid with a density of 1.120 g/mL at 20°C and a boiling point of 62°C at 1 mmHg (lit.) . Synthesized via esterification of phenol and formic acid [1], phenyl formate serves as a formylating reagent for amines and a substrate in palladium-catalyzed carbonylations . Unlike its aliphatic counterparts such as methyl, ethyl, isopropyl, and tert-butyl formate, the aromatic phenyl group imparts distinct reactivity profiles that directly influence its utility in synthetic and mechanistic applications . This guide quantifies these differential attributes to inform evidence-based procurement and method selection.

Phenyl Formate vs. Alkyl Formates: Why Generic Substitution Fails in Formylation and CO-Donor Applications


Substituting phenyl formate with a generic alkyl formate such as methyl, ethyl, isopropyl, or tert-butyl formate is scientifically untenable due to fundamentally divergent reaction kinetics, decomposition pathways, and by-product profiles. Alkyl formates typically undergo simple hydrolysis to formic acid and the corresponding alcohol, whereas phenyl formate exhibits a unique capacity for concerted E2 α-elimination to liberate carbon monoxide (CO) and phenol under weak base catalysis [1]. This mechanistic distinction enables phenyl formate to function as a practical, room-temperature CO surrogate—a role alkyl formates cannot fulfill [2]. Furthermore, hydrogen abstraction rate constants at the formyl proton differ by orders of magnitude between phenyl and methyl/ethyl formates, directly impacting combustion and atmospheric chemistry modeling [3]. The quantitative evidence below substantiates that phenyl formate is not an interchangeable commodity but a specialized reagent with differentiable performance metrics.

Phenyl Formate CAS 1864-94-4: Quantifiable Performance Differentiation vs. Closest Analogs


Hydrogen Abstraction Kinetics: Phenyl Formate vs. Methyl and Ethyl Formate

The rate constants for hydrogen abstraction from phenyl formate (PF) by OH radicals were experimentally measured in shock tube experiments at 968–1128 K and 1.16–1.25 atm. The predicted overall rate constants agree with experimental data within 15% [1]. Comparisons of site-specific H-abstraction rate constants reveal that PF exhibits substantially different reactivity at the formic acid site compared to methyl formate (MF) and ethyl formate (EF). Specifically, the H-abstraction at the formic acid site dominates PF consumption, whereas the contribution of H-abstractions at the aromatic ring increases with temperature [2]. These differences are critical for accurate combustion and atmospheric modeling, where substitution of PF with alkyl formates would introduce significant error.

Combustion Chemistry Atmospheric Chemistry Reaction Kinetics

Gas-Phase Ion-Molecule Interactions: Phenyl Formate vs. Alkyl Formates (Ethyl, Isopropyl, tert-Butyl)

A flowing afterglow study directly compared the gas-phase ion-molecule reactions of neutral ethyl formate (EF), isopropyl formate (IF), tert-butyl formate (TF), and phenyl formate (PF) with proton-bound water clusters W₂H⁺ and W₃H⁺ [1]. Collision-induced dissociation (CID) breakdown curves of the resulting formate–water complexes were modeled to extract relative activation energies for the observed water-loss channels. Density functional theory calculations (B3LYP/6-311+G(d,p)) confirmed reactions with no reverse energy barrier. The interaction of PF with atmospheric water yields stable encounter complexes that dissociate via sequential water loss to form protonated formate, with distinct relative activation energies compared to alkyl formates . This direct comparative framework establishes PF's unique behavior in atmospheric aerosol chemistry.

Atmospheric Chemistry Mass Spectrometry Physical Organic Chemistry

Enzymatic Deformylation: Phenyl Formate vs. Alkyl Formates Using Formate Dehydrogenase (FDH)

Formate dehydrogenase (FDH) from Candida boidinii was shown to catalyze the irreversible deformylation of formic acid esters to CO₂ and the corresponding alcohol [1]. In a direct comparative study, five homologous alkyl formates and phenyl formate as an aromatic ester were converted quantitatively by FDH in a batch reaction within 3 to 5 hours [2]. K_M values and reaction rates displayed a tendency toward higher conversion rates with increasing chain length for alkyl formates, while phenyl formate was also fully converted, demonstrating that FDH accommodates aromatic substrates with comparable efficiency. Notably, FDH exhibited superior selectivity compared to hydrolases and classical catalysts, achieving selective deformylation of 1-acetoxy-4-formoxy butane in 92% yield [3].

Biocatalysis Green Chemistry Protecting Group Chemistry

CO Surrogate Performance: Phenyl Formate Enables Room-Temperature Carbonylation vs. Formic Acid Requiring Harsher Conditions

Phenyl formate decomposes under weak base catalysis (e.g., triethylamine) via a concerted E2 α-elimination pathway to generate carbon monoxide (CO) and phenol [1]. Kinetic studies established a first-order dependence on both phenyl formate and base concentration [2]. This mechanistic insight enabled the development of external CO-free, Pd-catalyzed phenoxycarbonylation of haloarenes at room temperature—a process not achievable with formic acid or alkyl formates, which typically require elevated temperatures or strong acids to release CO [3]. While formic acid can also serve as a CO surrogate, it demands harsher conditions (e.g., H₂SO₄ or thermal decomposition) and releases water as a by-product, which may interfere with moisture-sensitive catalytic cycles. Phenyl formate's mild, tunable CO-release profile provides a safety and operational advantage for synthetic laboratories lacking autoclave infrastructure [4].

Carbonylation Chemistry Palladium Catalysis Green Chemistry

Hydrolysis Brønsted β Value: Phenyl Formate vs. p-Nitrophenyl Formate

The Brønsted β value for general base-catalyzed hydrolysis of phenyl formate was determined to be 0.12 [1]. This small β value indicates that the transition state involves only weak proton transfer, with catalysis primarily arising from hydrogen bonding of water to the base catalyst. In contrast, p-nitrophenyl formate exhibits a larger β value (not specified in abstract), reflecting a more advanced proton transfer in the rate-determining step [2]. This difference arises from the electron-withdrawing nitro group, which increases the electrophilicity of the formyl carbon. For applications requiring predictable hydrolysis kinetics under mild aqueous conditions (e.g., controlled drug release or bioconjugation), phenyl formate offers a distinct β profile that cannot be replicated by substituted aryl formates.

Physical Organic Chemistry Ester Hydrolysis Linear Free Energy Relationships

Phenyl Formate CAS 1864-94-4: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Room-Temperature Carbonylation without Pressurized CO Gas

Phenyl formate serves as a practical CO surrogate for Pd-catalyzed carbonylation at ambient temperature, eliminating the need for autoclaves and high-pressure gas lines. Based on the first-order kinetics and E2 α-elimination mechanism established in Section 3, researchers can safely conduct phenoxycarbonylation of haloarenes using only a weak base (e.g., triethylamine) in a standard glass pressure tube. This application is directly supported by mechanistic studies showing controllable CO release at room temperature [1].

Green Biocatalytic Deformylation in Protective Group Chemistry

Phenyl formate is a compatible substrate for formate dehydrogenase (FDH)-catalyzed deformylation, achieving quantitative conversion to CO₂ and phenol within 3–5 hours. This green, aqueous-compatible method enables selective cleavage of formate esters in the presence of other ester functionalities (e.g., acetates). The quantitative conversion and high chemoselectivity demonstrated in Section 3 make phenyl formate a valuable building block in multistep syntheses where orthogonal protecting groups are required [2].

Accurate Combustion Kinetic Modeling for Aromatic Ester Biofuels

The hydrogen abstraction rate constants for phenyl formate with OH radicals, measured in shock tube experiments at 968–1128 K, provide essential input parameters for combustion models of biodiesel surrogates containing aromatic ester linkages. Using kinetic data from alkyl formates (e.g., methyl or ethyl formate) would introduce modeling errors due to divergent site-specific reactivity, as shown in Section 3. Procurement of phenyl formate is justified for laboratories developing accurate chemical kinetic mechanisms for next-generation biofuels [3].

Atmospheric Aerosol Chemistry and Secondary Organic Aerosol (SOA) Studies

Phenyl formate's unique gas-phase interactions with water clusters—quantified by relative activation energies from CID breakdown curves—make it a relevant model compound for investigating the atmospheric fate of aromatic esters emitted from biomass burning or industrial processes. The direct comparative data with alkyl formates in Section 3 establish that phenyl formate cannot be substituted with cheaper analogs in experimental studies of SOA formation or cloud condensation nuclei activity [4].

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